molecular formula C24H48BrNO2 B12673811 Diethyl[2-(methacryloyloxy)ethyl]tetradecylammonium bromide CAS No. 94086-91-6

Diethyl[2-(methacryloyloxy)ethyl]tetradecylammonium bromide

Cat. No.: B12673811
CAS No.: 94086-91-6
M. Wt: 462.5 g/mol
InChI Key: DCJUIBDMRSNSFJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl[2-(methacryloyloxy)ethyl]tetradecylammonium bromide is a quaternary ammonium compound with the molecular formula C24H48BrNO2. It is known for its surfactant properties and is used in various applications, including as an antimicrobial agent and in polymer synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl[2-(methacryloyloxy)ethyl]tetradecylammonium bromide typically involves the quaternization of diethyl[2-(methacryloyloxy)ethyl]amine with tetradecyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems is common in industrial settings to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl[2-(methacryloyloxy)ethyl]tetradecylammonium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other nucleophiles.

    Polymerization: The methacryloyloxy group can undergo free radical polymerization to form polymers.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in aqueous or organic solvents at room temperature or under mild heating.

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN

Properties

CAS No.

94086-91-6

Molecular Formula

C24H48BrNO2

Molecular Weight

462.5 g/mol

IUPAC Name

diethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-tetradecylazanium;bromide

InChI

InChI=1S/C24H48NO2.BrH/c1-6-9-10-11-12-13-14-15-16-17-18-19-20-25(7-2,8-3)21-22-27-24(26)23(4)5;/h4,6-22H2,1-3,5H3;1H/q+1;/p-1

InChI Key

DCJUIBDMRSNSFJ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCC[N+](CC)(CC)CCOC(=O)C(=C)C.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.